Einecs 263-444-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

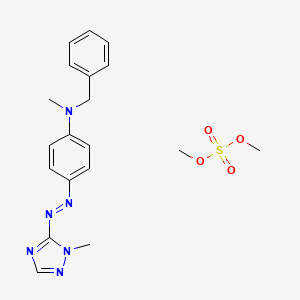

Structure

3D Structure of Parent

Properties

CAS No. |

62163-53-5 |

|---|---|

Molecular Formula |

C17H18N6.C2H6O4S C19H24N6O4S |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

N-benzyl-N-methyl-4-[(2-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate |

InChI |

InChI=1S/C17H18N6.C2H6O4S/c1-22(12-14-6-4-3-5-7-14)16-10-8-15(9-11-16)20-21-17-18-13-19-23(17)2;1-5-7(3,4)6-2/h3-11,13H,12H2,1-2H3;1-2H3 |

InChI Key |

QGYNZGBQZXGRGO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC=N1)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.COS(=O)(=O)OC |

Origin of Product |

United States |

Contextualization of the Compound Within Triazole Chemistry

The compound identified by EINECS number 263-444-6 is chemically known as 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one . nih.govcontaminantdb.ca It is a complex organic molecule featuring a chlorinated phenyl group, a bulky tert-butyl group, and a heterocyclic 1,2,4-triazole (B32235) ring attached to a pentanone backbone. researchgate.net

While the term "azo-triazole" might be used colloquially, it is important to make a chemical distinction. This compound is a triazole, but not an azo compound, as it lacks the characteristic diazenyl (R-N=N-R') functional group. Its significance lies within the broader class of triazole fungicides and plant growth regulators. Specifically, it is recognized as the ketone analog and a major environmental transformation product of Paclobutrazol. nih.govmass.govepa.gov Paclobutrazol itself is a well-known plant growth retardant that functions by inhibiting gibberellin biosynthesis. wikipedia.orgomicsonline.org

The degradation pathway of Paclobutrazol in aerobic soil conditions proceeds via the oxidation of its alcohol functional group to form this ketone, which is also referred to by the code CGA 149907. mass.gov This transformation is a critical aspect of its environmental fate, with the ketone metabolite itself being subject to further degradation, which can involve the separation of the 1,2,4-triazole moiety. mass.gov Research indicates that this ketone metabolite is less persistent in soil than the parent Paclobutrazol, with reported half-lives ranging from 23 to 90 days. mass.gov The synthesis of this compound is directly linked to its parent, Paclobutrazol, which is synthesized through a multi-step process involving an aldol (B89426) condensation to form a chalcone, followed by hydrogenation and nucleophilic substitution with 1,2,4-triazole. medwinpublishers.com The subsequent oxidation of Paclobutrazol, whether through biological or chemical means, yields the target ketone.

Significance of European Chemical Inventories Einecs in Chemical Research and Development

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a foundational element of chemical regulation and information management within the European Union. chemeurope.comontosight.ai Established by Directive 67/548/EEC, EINECS was created to list all chemical substances that were commercially available in the European market between January 1, 1971, and September 18, 1981. chemeurope.comontosight.ai This inventory cataloged over 100,000 substances, assigning each a unique seven-digit EINECS number, such as 263-444-6. chemeurope.com

The primary function of EINECS was to create a clear distinction between "existing" chemicals (those listed) and "new" chemicals. businesschemistry.org This distinction was crucial for the regulatory framework that followed; new substances not on the inventory had to undergo a notification and testing process before they could be placed on the market. chemeurope.com This system brought a structured approach to managing chemical information and assessing potential risks.

With the advent of the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) 1907/2006, the role of EINECS evolved. businesschemistry.orghsa.ie Substances listed in EINECS are referred to as "phase-in substances" under REACH, which allowed for a transitional period for their registration with the European Chemicals Agency (ECHA). europa.eu For researchers and developers, EINECS and its successor, the EC Inventory (which also includes the European List of Notified Chemical Substances - ELINCS, and the No-Longer Polymers - NLP list), serve as an essential reference. chemeurope.comeuropa.eu It provides a standardized identifier for chemicals, facilitating unambiguous communication in scientific literature, supply chains, and regulatory dossiers. hsa.ie Access to this centralized information is vital for literature searches, understanding the regulatory status of a compound, and ensuring compliance in research and development activities across the globe. businesschemistry.org

Current Research Frontiers for Complex Organic Molecules

Strategic Approaches for the Synthesis of N-Methyl-N-(4-((1-methyl-1H-1,2,4-triazol-5-yl)azo)phenyl)benzylamine Derivatives

The synthesis of the parent organic cation, N-methyl-N-(4-((1-methyl-1H-1,2,4-triazol-5-yl)azo)phenyl)benzylamine, and its derivatives is a multi-step process requiring careful strategic planning. This class of molecules features a diaryl azo linkage, a substituted 1,2,4-triazole (B32235) ring, and a tertiary amine structure, each presenting unique synthetic challenges.

Exploration of Precursor Reactivity and Functionalization Pathways

The construction of complex azo compounds hinges on the reactivity of key precursors and the methods used to join them. The formation of the central -N=N- azo bond is a critical step. Traditional methods for synthesizing aromatic azo compounds include the coupling of diazonium salts with electron-rich aromatic partners and the Mills reaction, which involves reacting nitroso aromatic compounds with primary aromatic amines. mdpi.com However, modern synthetic chemistry has moved towards more efficient and environmentally benign pathways.

Recent advances focus on methods such as the direct oxidation of aromatic amines and the reductive coupling of aromatic nitro compounds. mdpi.com The use of hydrazine (B178648) hydrate (B1144303) as a dinitrogen source in copper-catalyzed reactions represents a direct and green approach to forming the azo linkage. mdpi.com

The synthesis of the 1,2,4-triazole moiety can be achieved through various established reactions. The Einhorn-Brunner reaction, which involves the condensation of hydrazines with diacylamines, is a classic method. scispace.com Other common strategies include the Pellizzari reaction, which utilizes the reaction of an amide and an acyl hydrazide. scispace.com More contemporary, catalyst-free methods, such as the microwave-assisted reaction between enaminonitriles and benzohydrazides, offer high yields in short reaction times. mdpi.com

Functionalization, particularly the introduction of the N-methyl and N-benzyl groups, often employs N-alkylation reactions. Palladium-catalyzed C-N cross-coupling reactions are highly effective for forming N-aryl and N-alkyl bonds. acs.org Alternatively, one-pot reductive amination provides an efficient route to N-heterocyclic amines from precursors like 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. mdpi.com

| Precursor Type | Synthetic Pathway | Key Reagents/Conditions | Resulting Moiety |

| Aromatic Amines | Diazotization-Coupling | NaNO₂, HCl; Electron-rich arene | Azo |

| Hydrazine | Copper-Catalyzed Diarylation | Diaryl iodonium (B1229267) salts, CuI | Azo |

| Hydrazines/Diacylamines | Einhorn-Brunner Reaction | Weak acid | 1,2,4-Triazole |

| Enaminonitriles/Benzohydrazides | Microwave-Assisted Tandem Reaction | Toluene, 140°C | 1,2,4-Triazole |

| Aryl Halides/Amines | Pd-Catalyzed Cross-Coupling | Pd catalyst, base | N-Aryl/N-Alkyl Amine |

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. For multi-step syntheses of complex molecules, every step must be fine-tuned.

In the synthesis of 1,2,4-triazolo[1,5-a]pyridines, a related heterocyclic system, extensive screening of solvents and temperatures has demonstrated significant effects on reaction outcomes. mdpi.com While solvents like THF and DMSO were found to be ineffective, toluene, pyridine, and chlorobenzene (B131634) provided good yields. mdpi.com The use of microwave irradiation at 140°C dramatically reduced the reaction time from 24 hours to just 3 hours while increasing the yield to 89%. mdpi.com

For electrochemical methods of azo compound synthesis, parameters such as applied voltage and catalyst choice are critical. The cross-coupling of aromatic nitro compounds has been optimized using SmI2 as a catalyst, achieving an 83% yield with 99% selectivity. mdpi.com

The tables below illustrate the optimization process for a generic multi-component reaction (MCR) and a triazole synthesis, highlighting the impact of various parameters.

Table 2.1: Optimization of Microwave-Assisted Triazole Synthesis Based on a model reaction synthesizing a 1,2,4-triazolo[1,5-a]pyridine derivative. mdpi.com

Click to view interactive table

| Entry | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | Toluene | 120 | 24 h | 83 |

| 2 | Pyridine | 120 | 24 h | 76 |

| 3 | Toluene (MW) | 140 | 3 h | 89 |

| 4 | Toluene (MW) | 160 | 90 min | 81 |

| 5 | Toluene (MW) | 180 | 40 min | 76 |

Introduction and Modification of Sulfate (B86663) Moieties in Organic Synthesis

The this compound entity is a salt containing diethyl sulfate. This section explores the chemistry of incorporating and modifying such sulfate groups in organic molecules.

Methods for Diethyl Sulfate Incorporation and Derivatization

Diethyl sulfate is a potent ethylating agent used widely in organic synthesis. nih.gov Its industrial preparation can be achieved through several routes, including the sulfuric acid-ethanol method and the sulfuric acid-ethylene process. google.com The commercial synthesis typically involves reacting ethylene (B1197577) with 96% sulfuric acid, followed by vacuum distillation to yield a product of over 99% purity. nih.gov A green production process has also been developed that involves reacting an ethyl bisulfate intermediate with a sulfate or hydrochloride salt, which avoids the generation of acidic waste. google.com

The introduction of sulfate ester groups (-OSO₃⁻) onto organic scaffolds, a process known as sulfation, is a significant synthetic challenge. rsc.orgbham.ac.uk This is primarily because the resulting sulfated products have poor solubility in common organic solvents. rsc.orgbham.ac.uk Consequently, sulfation is often performed as the final step in a synthetic sequence. rsc.orgbham.ac.uk

Common sulfating agents include sulfur trioxide (SO₃) complexes with weak bases like pyridine, N,N-dimethylformamide (DMF), or triethylamine (B128534) (NEt₃). nih.gov The choice of the SO₃ complex can depend on the acidity of the hydroxyl group being sulfated. nih.gov A more recent development is the use of tributylsulfoammonium betaine, a bench-stable reagent that allows for a high-yielding, chromatography-free method to access organic sulfate esters. rsc.orgbham.ac.uk

Table 2.2: Common Sulfating Reagents and Their Applications

Click to view interactive table

| Reagent | Substrate Type | Typical Conditions | Notes |

| H₂SO₄ | Alcohols, Alkenes | Moderate temperature | Low yield for alcohols due to water formation. nih.gov |

| SO₃-Pyridine | Polyhydroxysteroids, Phenols | Varies (e.g., 95°C) | Good for more acidic -OH groups. nih.gov |

| SO₃-NMe₃ | Glucopyranoside derivatives | 70°C in dry DMF | Yields vary from 22-86%. nih.gov |

| Tributylsulfoammonium betaine | Diverse alcohols, Natural products | DMF, 38°C | Mild, high-yielding, chromatography-free. rsc.org |

Impact of Sulfate Groupings on Synthetic Accessibility and Reactivity

The presence of one or more sulfate groups profoundly impacts a molecule's properties and the synthetic strategy required to produce it.

Synthetic Accessibility: The primary challenge conferred by sulfate groups is the difficulty in synthesis and purification. rsc.orgbham.ac.uk Their high polarity and anionic nature render sulfated compounds largely insoluble in organic solvents, complicating chromatographic purification and subsequent chemical modifications. rsc.orgbham.ac.uk This challenge is amplified in polysulfated molecules, where increasing anionic crowding makes driving the reaction to completion (per-sulfation) progressively more difficult. rsc.orgbham.ac.uk

Reactivity: Despite the synthetic hurdles, the incorporation of sulfate groups can be beneficial. In polysaccharides, for example, the introduction of sulfate groups can enhance chemical reactivity by modifying the stable hydroxyl groups. rsc.org The negative charge of the sulfate moiety can also induce significant conformational changes in a molecule. rsc.org This anionic character is crucial for the biological activity of many natural products, such as heparin, where the sulfate groups facilitate binding to proteins. rsc.orgrsc.org The density and arrangement of sulfate groups along a molecular backbone can significantly influence biological efficacy. rsc.org

Principles of Sustainable Synthesis Applied to Complex Azo Compounds

The synthesis of complex organic molecules like azo dyes is increasingly scrutinized through the lens of green chemistry. The goal is to develop methods that are more efficient, use less hazardous materials, and minimize waste.

Traditional syntheses of azo compounds often rely on stoichiometric reagents and environmentally unfriendly catalysts. longdom.org In response, several green and sustainable approaches have been developed. A prominent strategy is the use of solvent-free reaction conditions. longdom.orgresearchgate.net Grinding chemistry, or mechanochemistry, allows for the diazotization of aromatic amines and subsequent coupling with nucleophiles at room temperature without any solvent, offering excellent yields and operational simplicity. longdom.orgresearchgate.netrsc.org

The choice of reagents and catalysts is another key aspect. Environmentally benign oxidizing agents like trichloroisocyanuric acid (TCCA) and recyclable, metal-free catalysts such as Bobbitt's salt are replacing toxic heavy metal salts. organic-chemistry.org The development of reusable magnetic nanoparticle catalysts (e.g., Fe₃O₄@SiO₂-SO₃H) further enhances the sustainability of the process, as the catalyst can be easily removed by filtration and reused. researchgate.netrsc.org

Furthermore, alternative energy sources like microwave irradiation and electrochemical methods are being employed. mdpi.comorganic-chemistry.org Microwave heating can drastically reduce reaction times and energy consumption, while electrochemistry provides a pathway to oxidation and reduction reactions without the need for chemical reagents. mdpi.comorganic-chemistry.org

Table 2.3: Comparison of Traditional vs. Sustainable Methods for Azo Dye Synthesis

Click to view interactive table

| Feature | Traditional Method | Sustainable Method | Advantage of Sustainable Method |

| Conditions | Low temperature, use of strong acids/alkalis | Room temperature, solvent-free grinding | Milder conditions, reduced waste. researchgate.netrsc.org |

| Solvents | Often requires toxic organic solvents | Solvent-free or water | Reduced environmental impact and cost. longdom.orgresearchgate.net |

| Catalysts | Stoichiometric, often toxic metal salts | Recyclable magnetic nanoparticles, metal-free catalysts | Catalyst can be reused, avoids toxic metals. researchgate.netorganic-chemistry.org |

| Byproducts | Often produces toxic waste streams | Fewer byproducts, easier work-up | Improved atom economy, less pollution. rsc.org |

| Energy | Conventional heating | Microwave irradiation, electrochemistry | Faster reactions, lower energy consumption. mdpi.commdpi.com |

Development of Greener Solvents and Reaction Media

The choice of solvent is a critical component of green chemistry as solvents account for a significant portion of the environmental impact of a chemical process. numberanalytics.com Traditional syntheses of phenoxyethanol (B1677644) analogues, such as the Williamson ether synthesis, have often employed polar aprotic solvents like dimethylformamide (DMF) or chlorinated solvents. nih.gov These substances are now recognized as having significant health and environmental drawbacks. gaspublishers.com

Research has focused on identifying and implementing safer, more sustainable alternatives. numberanalytics.comwikipedia.org These "green solvents" are selected based on criteria such as low toxicity, derivation from renewable resources, biodegradability, and recyclability. gaspublishers.com For ether synthesis, promising alternatives include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), and novel solvent systems like ionic liquids (ILs) and deep eutectic solvents (DESs). encyclopedia.pubnumberanalytics.comchemistryforsustainability.org Water is also a highly attractive green solvent due to its non-toxic and renewable nature. wikipedia.org

The following interactive table compares the properties of selected traditional solvents with greener alternatives relevant for the synthesis of aromatic ether analogues.

| Solvent Name | Type | Boiling Point (°C) | Source | Key Considerations |

| Dimethylformamide (DMF) | Traditional (Polar Aprotic) | 153 | gaspublishers.com | High boiling point, reprotoxic, difficult to recycle. |

| Dichloromethane (DCM) | Traditional (Chlorinated) | 39.6 | wikipedia.org | Volatile organic compound (VOC), suspected carcinogen. |

| Water | Green | 100 | wikipedia.org | Non-toxic, renewable, but solubility of organic reactants can be low. Micellar conditions can improve utility. rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green (Bio-derived) | 80 | encyclopedia.pub | Derived from renewable biomass, lower toxicity than THF, less prone to peroxide formation. encyclopedia.pub |

| Ionic Liquids (ILs) | Green (Designed) | Variable (High) | gaspublishers.comnumberanalytics.com | Negligible vapor pressure, high thermal stability, tunable properties, but can have high cost and ecotoxicity concerns. gaspublishers.com |

| Deep Eutectic Solvents (DESs) | Green (Designed) | Variable | chemistryforsustainability.orgresearchtrendsjournal.com | Low-cost, recyclable, and can act as both solvent and catalyst. Can offer high yields in unsymmetrical ether synthesis. chemistryforsustainability.org |

The use of these alternative solvents can lead to processes with a significantly reduced environmental footprint, improved safety, and in some cases, enhanced reaction efficiency and selectivity. numberanalytics.comresearchtrendsjournal.com For instance, solvent-free conditions for Williamson synthesis, using a solid base like potassium carbonate, have also been shown to be highly efficient and environmentally friendly. researchgate.net

Atom Economy and Waste Minimization in Multi-Step Organic Reactions

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. researchgate.net Reactions with low atom economy generate a large amount of waste in the form of by-products.

The industrial synthesis of phenoxyethanol, a primary analogue, can be achieved by reacting phenol (B47542) with ethylene oxide. google.comatamanchemicals.com While this reaction is itself 100% atom economical in theory, it can lead to the formation of undesired by-products through subsequent reactions, effectively lowering the process efficiency. google.comunibo.it A significant by-product is 2-(2-phenoxyethoxy)ethanol (B93071) (also known as diethylene glycol monophenyl ether or DPE), which is formed when phenoxyethanol reacts further with ethylene oxide. google.comgoogle.com

Key by-products in the synthesis of phenoxyethanol from ethylene carbonate include:

2-(2-phenoxyethoxy)ethanol (DPE) : Formed from the reaction of the desired phenoxyethanol product with another molecule of ethylene carbonate. unibo.it

bis(2-phenoxyethyl)carbonate (BPEC) : A linear carbonate formed from the reaction of phenoxyethanol with the carbonate intermediate. rsc.orgrsc.org

The following table summarizes the formation of key products and by-products in a representative synthesis of phenoxyethanol analogues.

| Compound | Role in Synthesis | Formation Pathway | Impact on Waste/Economy |

| Phenoxyethanol | Desired Product | Phenol + Ethylene Carbonate | Primary target of the synthesis. |

| 2-(2-phenoxyethoxy)ethanol (DPE) | By-product | Phenoxyethanol + Ethylene Carbonate | Represents a loss of reactants and desired product, forming an impurity that must be separated. google.com |

| bis(2-phenoxyethyl)carbonate (BPEC) | By-product / Recyclable Intermediate | Phenoxyethanol + Carbonate Intermediate | Can be isolated and reacted with phenol to produce more of the desired product, minimizing waste. rsc.org |

| Carbon Dioxide | By-product | Decarboxylation of Ethylene Carbonate | A gaseous by-product inherent to this synthetic route. |

By carefully designing synthetic pathways and optimizing reaction conditions, it is possible to significantly reduce waste and improve the sustainability of producing phenoxyethanol analogues.

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical methods are instrumental in understanding the intrinsic properties of molecules. For the cationic component of this compound, these methods provide insights into its geometry, stability, and electronic nature.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method for predicting the molecular structure and energy of chemical systems. researchgate.net For the azo-triazole cation, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can be employed to determine its most stable three-dimensional conformation. researchgate.net The optimization process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. researchgate.net

Studies on similar azo dye molecules demonstrate that DFT accurately represents the structure, showing good agreement between theoretical and experimental results. researchgate.net The planarity or non-planarity of the aromatic and heterocyclic rings connected by the azo bridge is a key outcome of such studies. For instance, in related azo compounds, the molecule may adopt a more planar conformation to maximize π-conjugation, which influences its electronic properties. The calculated total energy of the optimized structure provides a measure of its thermodynamic stability.

Table 1: Representative Calculated Geometrical Parameters for a Related Azo Compound

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |

|---|---|---|

| C-N Bond Length (Å) | 1.425 | 1.421 |

| N=N Bond Length (Å) | 1.255 | 1.249 |

| C-N=N Bond Angle (°) | 114.5 | 114.2 |

| Torsional Angle (°) | -179.8 | -179.5 |

This table presents typical data for a related azo compound to illustrate the accuracy of DFT calculations; specific experimental data for the cation of this compound is not available.

Molecular Orbital Analysis and Electronic Transitions of Azo-Triazole Systems

The electronic behavior of the azo-triazole cation is governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity and easier electronic excitation. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Gap for a Generic Azo-Triazole System

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -2.50 |

| HOMO-LUMO Gap | 3.70 |

Note: These are illustrative values for a representative azo-triazole system.

Computational Prediction of Spectroscopic Signatures

Computational chemistry allows for the simulation of various spectroscopic techniques, providing valuable data for structural confirmation and analysis.

Simulated Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to atomic displacements. faccts.de These calculations yield the frequencies and intensities of the vibrational modes of the molecule. ripublication.com By comparing the computed spectrum with experimental data, specific peaks can be assigned to the stretching, bending, and torsional motions of functional groups, such as C-H, C=C, C-N, and N=N bonds within the azo-triazole cation. scielo.org.za

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov For the azo-triazole cation, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) corresponding to the principal electronic transitions, such as the n→π* and π→π* transitions characteristic of the azo chromophore. researchgate.net These calculations are crucial for understanding the color and photophysical properties of the compound.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies and UV-Vis Absorption for a Related Azo Dye

| Spectroscopic Feature | Assignment | Calculated Value | Experimental Value |

|---|---|---|---|

| IR Frequency (cm⁻¹) | N=N stretch | 1450 | 1445 |

| IR Frequency (cm⁻¹) | C=C aromatic stretch | 1600 | 1595 |

| UV-Vis λmax (nm) | π→π* transition | 350 | 355 |

Data is illustrative and based on findings for similar compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations for Structural Elucidation

Theoretical NMR chemical shifts for ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govacs.org These calculations provide a theoretical NMR spectrum that can be compared with experimental data to aid in the complete assignment of all proton and carbon signals in the molecule's complex structure. sigmaaldrich.com The accuracy of the predicted shifts is highly dependent on the level of theory and the inclusion of solvent effects. acs.org For the azo-triazole cation, this would allow for the unambiguous assignment of the chemical shifts for the protons and carbons in the benzyl (B1604629), phenyl, and triazole moieties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. ulakbim.gov.tr An MD simulation for the this compound salt would model the movement of the azo-triazole cation and the diethyl sulphate anion in a simulated solvent box, governed by a force field. nih.gov

These simulations are particularly useful for:

Conformational Analysis : The azo-triazole cation has several rotatable bonds, leading to a flexible structure. MD simulations can explore the different accessible conformations and their relative stabilities, providing a picture of the molecule's conformational landscape in solution. ulakbim.gov.tr

Intermolecular Interactions : MD can elucidate the nature of the interactions between the cation and the diethyl sulphate anion, as well as with surrounding solvent molecules. This includes identifying key hydrogen bonds or electrostatic interactions that stabilize the system. nih.gov The simulation can reveal how the anion is positioned relative to the cation and how solvent molecules arrange themselves around the ionic pair.

By tracking the trajectories of all atoms over time, MD simulations offer a detailed view of the structural dynamics and intermolecular forces that are not captured by static quantum chemical models.

Exploration of Conformational Landscapes and Rotational Barriers

The conformational flexibility of the cationic portion of this compound, N-methyl-N-(4-((1-methyl-1H-1,2,4-triazol-5-yl)azo)phenyl)benzylamine, is primarily governed by the rotation around several key single and double bonds. Computational studies on similar azo dyes, often employing Density Functional Theory (DFT), provide a framework for understanding the likely conformational preferences and the energy barriers associated with interconversion between different conformers. researchgate.netresearchgate.net

The most significant conformational feature of azo dyes is the isomerization around the central -N=N- double bond, which can exist in either a trans or a cis configuration. For most azobenzene (B91143) derivatives, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric hindrance. rsc.org The energy barrier for the thermal trans-to-cis isomerization is typically high, while the reverse cis-to-trans relaxation can occur thermally or be photochemically induced. rsc.org

The conformational landscape can be mapped by calculating the potential energy surface as a function of key dihedral angles. For the cation of this compound, critical dihedral angles would include:

τ1 (C-N=N-C): Defines the cis/trans isomerism of the azo group.

τ2 (Aryl-C-N=N): Describes the rotation of the phenyl ring attached to the azo group.

τ3 (Triazolyl-C-N=N): Describes the rotation of the triazole ring.

τ4 (C-N(CH3)-CH2-Ph): Defines the orientation of the benzyl group.

Computational models of related azo compounds suggest that the global energy minimum corresponds to a planar trans conformation, where the aromatic rings are nearly coplanar with the azo bridge to maximize π-conjugation. However, steric hindrance from substituents can lead to twisted conformations.

Below is an interactive data table illustrating plausible rotational barriers for key dihedral angles in the cation of this compound, based on reported values for structurally similar azo dyes.

| Dihedral Angle | Description | Estimated Rotational Barrier (kcal/mol) |

| τ1 (C-N=N-C) | Rotation around the azo double bond (trans-cis isomerization) | 20 - 30 |

| τ2 (Aryl-C-N=N) | Rotation of the phenyl ring | 5 - 10 |

| τ3 (Triazolyl-C-N=N) | Rotation of the triazole ring | 4 - 8 |

| τ4 (C-N(CH3)-CH2-Ph) | Rotation of the benzyl group | 2 - 5 |

Note: The values in this table are illustrative and based on computational studies of analogous azo dye structures. Specific experimental or computational data for this compound is not publicly available.

Analysis of Supramolecular Assembly and Solvent Interactions

The charged nature of this compound, being a salt, predisposes it to strong intermolecular interactions and the formation of supramolecular assemblies. The cationic azo dye and the diethyl sulphate anion will primarily interact through electrostatic forces. Beyond simple ion pairing, a detailed analysis reveals a more complex interplay of non-covalent interactions that dictate the solid-state packing and solution-phase behavior.

Supramolecular Assembly:

Furthermore, weak hydrogen bonds of the C-H···O and C-H···N type can be expected to play a role in the crystal packing, involving the methyl and benzyl hydrogens of the cation and the oxygen atoms of the diethyl sulphate anion or the nitrogen atoms of the triazole ring. tandfonline.com

Solvent Interactions:

In solution, the behavior of this compound is expected to be highly dependent on the nature of the solvent. In polar solvents, the salt is likely to dissociate into its constituent ions. The solvent molecules will then form solvation shells around both the cation and the anion. For the cation, polar solvent molecules can interact with the charged nitrogen of the tertiary amine and the polarizable π-system of the aromatic rings. mdpi.comresearchgate.net

The conformational equilibrium of the dye can also be influenced by the solvent. mdpi.com Polar solvents may stabilize more polar conformers, while non-polar solvents might favor less polar, more compact structures. For instance, the degree of twisting around the C-N bonds can be affected by the solvent's ability to stabilize the resulting dipole moment. researchgate.net

In less polar solvents, ion-pairing between the cation and the diethyl sulphate anion will be more significant. The solvent may also mediate the self-assembly of the dye into larger aggregates, driven by a combination of solvophobic effects and the aforementioned non-covalent interactions. The study of solvent effects on the UV-Visible absorption spectrum of the dye can provide experimental insights into these interactions, as the electronic transitions are sensitive to the local microenvironment of the chromophore. mdpi.com

An interactive data table summarizing the key intermolecular interactions is presented below.

| Interaction Type | Participating Moieties | Estimated Energy (kcal/mol) |

| Ion-Pairing | Cationic Azo Dye and Diethyl Sulphate Anion | > 10 |

| π-π Stacking | Phenyl and Triazole Rings | 2 - 5 |

| C-H···O Hydrogen Bond | C-H of Cation and O of Anion/Solvent | 1 - 3 |

| C-H···π Interaction | C-H of Cation/Solvent and Aromatic Rings | 1 - 2.5 |

Note: The energy values are general estimates for these types of interactions and can vary significantly based on the specific geometry and environment.

Environmental Fate and Advanced Ecotoxicological Assessment Methodologies

Research on Environmental Distribution and Partitioning of Complex Organic Compounds

Modeling of Compound Fate in Aquatic, Terrestrial, and Atmospheric Compartments

Understanding the distribution of 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB) in the environment is crucial for assessing its potential impact. Due to its physicochemical properties, including very low water solubility, low vapor pressure, and a high octanol-water partition coefficient (log Kow), TBB's environmental fate is complex. canada.ca

When released into the environment, modeling studies and empirical data indicate that TBB is expected to predominantly partition to soil and sediment. canada.caepa.govcanada.ca A Level III fugacity model, which predicts the environmental distribution of a chemical, provides insight into its partitioning.

Table 1: Level III Fugacity Model Output for TBB Partitioning

| Environmental Compartment | Percentage of Compound |

|---|---|

| Air | 0.169% |

| Water | 11.6% |

| Soil | 88.2% |

| Sediment | <0.1% |

Data sourced from a TSCA Work Plan Chemical Technical Supplement. epa.gov

Despite its low volatility, TBB can adsorb to fine particulate matter in the atmosphere, enabling it to undergo long-range transport. canada.caepa.govcanada.ca This is supported by the detection of TBB in remote locations like the Arctic. canada.caau.dk Modeling studies of long-range transport have been conducted to quantify the contributions of distant sources to environmental concentrations in such remote areas. au.dk These models suggest that for seawater, modeled concentrations were significantly lower than measured concentrations, indicating potential underestimation by the models or additional sources, while for soil, the modeled concentrations were more comparable. au.dk

Assessment of Bioaccumulation Potential in Ecological Systems

The potential for a substance to accumulate in living organisms is a key aspect of its environmental risk profile. TBB is characterized as a lipophilic, or fat-loving, compound, with an estimated logP between 7.73 and 8.75, suggesting it can readily cross biological membranes. oup.comnih.gov

While some modeled bioaccumulation factor (BAF) results indicate a potential for bioaccumulation, the collective evidence, including the detection of metabolites in both in vitro and in vivo studies, points towards a low potential for high-level bioaccumulation. canada.ca

Methodologies for Studying Biodegradation Pathways in Environmental Matrices

Identification of Microbial Degradation Products and Kinetics

The primary metabolic pathway identified for TBB involves its transformation into 2,3,4,5-tetrabromobenzoic acid (TBBA). acs.orgnih.gov This occurs through the cleavage of the 2-ethylhexyl ester bond, a reaction mediated by carboxylesterase enzymes. nih.govresearchgate.net This biotransformation has been consistently observed in various in vitro test systems.

In vitro studies using human and rat liver and intestinal subcellular fractions have demonstrated the consistent metabolism of TBB to TBBA. acs.orgnih.govnih.gov Notably, this conversion can occur without the need for added enzymatic cofactors. nih.govnih.gov The kinetics of this metabolic conversion have been characterized in different systems.

Table 2: In Vitro Metabolic Kinetics of TBB

| System | Km (Michaelis Constant) | Vmax (Maximum Velocity) |

|---|---|---|

| Human Microsomes | 11.1 ± 3.9 μM | 0.644 ± 0.144 nmol/min/mg protein |

| Purified Porcine Carboxylesterase | 9.3 ± 2.2 μM | 6.29 ± 0.58 nmol/min/mg protein |

Data sourced from studies on the in vitro metabolism of TBB. acs.orgnih.gov

Development of In Vitro and In Silico Models for Environmental Persistence

To investigate the persistence and metabolism of TBB without extensive animal testing, researchers have developed various in vitro (test-tube) and in silico (computer-based) models.

In Vitro Models : The most common in vitro models used for TBB involve incubating the compound with subcellular fractions from relevant tissues, such as the liver and intestines of humans and rats. acs.orgnih.govnih.gov These models have been instrumental in identifying the metabolic pathway leading to TBBA. acs.orgnih.gov Similar in vitro systems have been used with tissues from aquatic organisms like the fathead minnow to understand its fate in ecological receptors. canada.ca

In Silico Models : Computational models are increasingly being used to predict the environmental fate and potential toxicity of chemicals. For TBB, in silico approaches like three-dimensional quantitative structure-activity relationship (3D-QSAR) models and density functional theory (DFT) have been employed. researchgate.net These models were used to design potential TBB derivatives with a lower predicted environmental impact while maintaining flame retardant functionality. researchgate.net Such models represent a proactive approach to developing safer chemical alternatives by predicting their environmental persistence and toxicity before synthesis.

Quantitative Ecotoxicological Assessment Frameworks

To quantify the potential ecological risk of TBB, several assessment frameworks have been applied. These frameworks integrate exposure information with ecotoxicity data to derive risk estimates.

A common approach is the use of risk quotients (RQs) , which compare an estimated environmental concentration to a predicted no-effect concentration. For TBB, risk quotient analyses have been performed for scenarios involving industrial releases and residential releases from manufactured products, which indicated a low potential for risk in the aquatic compartment. canada.ca

Another framework involves the critical body residue (CBR) analysis. This method assesses risk based on the internal concentration of a chemical in an organism. A CBR analysis for TBB demonstrated a low risk to fish from dietary exposure and a low risk to mammals, such as mink and river otter, that consume those fish. canada.ca

For human health risk assessment, which informs potential secondary poisoning pathways in ecotoxicology, a Reference Dose (RfD) has been derived for TBB. The RfD is an estimate of a daily oral exposure to the human population that is likely to be without an appreciable risk of deleterious effects during a lifetime. Based on studies of a commercial mixture containing TBB, an RfD of 0.08 mg/kg-day was derived. researchgate.net From this, Biomonitoring Equivalents (BEs) for the metabolite TBBA in urine were calculated to help interpret biomonitoring data in a risk assessment context. researchgate.net These values provide a quantitative link between measured biomarker concentrations and established toxicity metrics.

Table 3: List of Compound Names

| Abbreviation / Code | Full Chemical Name |

|---|---|

| Einecs 263-444-6 | 2-ethylhexyl 2,3,4,5-tetrabromobenzoate |

| TBB / EH-TBB | 2-ethylhexyl 2,3,4,5-tetrabromobenzoate |

| TBBA | 2,3,4,5-tetrabromobenzoic acid |

| BAF | Bioaccumulation Factor |

| 3D-QSAR | Three-Dimensional Quantitative Structure-Activity Relationship |

| DFT | Density Functional Theory |

| RQ | Risk Quotient |

| CBR | Critical Body Residue |

| RfD | Reference Dose |

Development of Novel Ecotoxicological Endpoints and Biomarkers

The assessment of fludioxonil's impact on non-target organisms has led to the development and investigation of specific ecotoxicological endpoints and biomarkers. These tools provide more sensitive and mechanistically informative measures of toxicity than traditional endpoints like mortality.

Research has shown that chronic exposure to fludioxonil (B1672872) can affect reproductive endpoints in freshwater invertebrates and fish, as well as growth endpoints in sediment-dwelling invertebrates. regulations.gov Studies on the soil nematode Caenorhabditis elegans have established No Observed Effect Concentrations (NOEC) and 10% effect concentrations (EC10) for reproduction, providing sensitive endpoints for soil and sediment toxicity assessments. researchgate.net For instance, a 4-day NOEC of 63 mg/kg dry soil was determined in a spiked-soil toxicity test with C. elegans. researchgate.net

A significant area of biomarker research for fludioxonil involves measuring oxidative stress. In the alga Scenedesmus obliquus, while photosynthetic parameters were not significantly affected, the activities of several cytosolic enzymes were strongly induced. nih.gov Specifically, catalase, ascorbate (B8700270) peroxidase, and glutathione (B108866) S-transferase activities have been proposed as sensitive and valuable biomarkers for detecting oxidative stress caused by fludioxonil exposure in algae. nih.gov

Similarly, studies on the pathogenic fungus Paracoccidioides brasiliensis used quantitative proteomics to identify molecular responses to fludioxonil. acs.org This research revealed that exposure led to an increase in reactive oxygen species (ROS) and a corresponding increase in catalase activity, indicating an adaptation to oxidative stress. acs.org The study also identified the upregulation of proteins associated with oxidative and osmotic stress responses, such as the HSP12 protein. acs.org Such proteomic changes serve as potential biomarkers for understanding the antifungal action and sublethal effects of the compound. acs.org

The table below summarizes key ecotoxicological endpoints identified in recent research.

Interactive Table: Ecotoxicological Endpoints for Fludioxonil| Organism | Endpoint | Concentration | Finding | Reference |

|---|---|---|---|---|

| Caenorhabditis elegans (Nematode) | 4-day No Observed Effect Concentration (NOEC) | 63 mg/kg dry soil | Comparable to sediment NOEC of 81 mg/kg. | researchgate.net |

| Caenorhabditis elegans (Nematode) | 28-day 10% Effect Concentration (EC10) for reproduction | 79.9 mg/kg dry sediment | Considerably less sensitive than Lumbriculus variegatus. | researchgate.net |

| Nematode Community | No Observed Effect Concentration (NOEC) | 14.2 mg/kg dry soil | Based on the Maturity Index (MI2-5) after 56 days. | researchgate.net |

| Scenedesmus obliquus (Alga) | Enzymatic Activity | Not specified | Strong induction of catalase, ascorbate peroxidase, and glutathione S-transferase. | nih.gov |

| Paracoccidioides brasiliensis (Fungus) | Proteomic Response | Not specified | Increased reactive oxygen species (ROS) production and catalase activity. | acs.org |

Application of Quantitative Structure-Activity Relationships (QSARs) in Ecotoxicology

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that are essential in modern ecotoxicological risk assessment. researchgate.net They predict the biological activity (including toxicity) of chemicals based on their molecular structure, providing a means to estimate the effects of compounds when experimental data is lacking. researchgate.netcore.ac.uk This approach is particularly valuable for assessing the numerous transformation products of pesticides that can form in the environment. core.ac.uk

For fungicides like fludioxonil, QSARs can be employed to predict environmental fate properties and toxicological effects. core.ac.uk The development of QSAR models is an effective tool for linking a chemical's toxicity with its molecular structure, which can help in predicting the toxic effects of chemical mixtures and support mechanistic exploration. researchgate.net Methodologies using 2D molecular descriptors are often favored as they are easy to calculate and interpret, providing reproducible values for toxicity prediction. researchgate.net

While specific, detailed QSAR models exclusively developed for fludioxonil are not extensively published in the provided context, the framework for their application is well-established. Predictive systems and databases like the OECD QSAR Toolbox and EPIsuite™ are used to fill data gaps for physicochemical properties, which are fundamental inputs for assessing environmental fate and calculating ecotoxicity endpoints. europa.eu These approaches allow for the estimation of properties like hydrophobicity and soil sorption, as well as daphnid aquatic ecotoxicity and rat oral lethality, with a degree of confidence. core.ac.uk The use of QSAR helps to prioritize transformation products of concern and to conduct more comprehensive risk assessments for pesticides and their metabolites in the environment. core.ac.ukanses.fr

Role in Advanced Chemical Technologies and Research Applications

Novel Applications in Analytical Chemistry Research

Development of Spectroscopic Probes for Detection and Quantification

N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) serves as a crucial coupling agent in spectrophotometric analysis. scbt.com It is widely employed for the determination of a variety of chemical species, including aminophenols, phenylenediamines, dinitroanilines, chloroanilines, thiols, and sulfonamides. scientificlabs.iesigmaaldrich.com The underlying principle of its function lies in its ability to form charge-transfer (CT) complexes with different types of acceptor molecules. sigmaaldrich.com These complexes exhibit distinct spectroscopic properties that can be measured for analytical purposes.

The compound acts as a donor molecule that can form CT complexes with π-acceptors such as quinol and picric acid, σ-acceptors like iodine, and vacant orbital acceptors including tin(IV) tetrachloride and zinc chloride. scientificlabs.iesigmaaldrich.com The formation of these complexes leads to a measurable color change, which is the basis for its use in colorimetric assays. For instance, it is a key component in the Griess test for the detection of nitrite (B80452) ions, a widely used method in various fields including clinical diagnostics and environmental monitoring.

Research has demonstrated its utility in the quantification of sugars at the nanoscale on thin-layer plates when dissolved in a sulfuric acid-methanol solution. scientificlabs.iesigmaaldrich.com This application underscores its sensitivity and adaptability as a spectroscopic reagent. Furthermore, it has been utilized in modified Saville and Griess assays, attesting to its versatility in established analytical protocols. ottokemi.com

Table 1: Spectroscopic Applications of N-(1-Naphthyl)ethylenediamine Dihydrochloride

| Application Area | Analyte Examples | Method |

|---|---|---|

| Environmental Analysis | Nitrite | Spectrophotometry (Griess Test) |

| Pharmaceutical Analysis | Sulfonamides | Spectrophotometry |

| Biochemical Research | Sugars, Thiols | Thin-Layer Chromatography, Spectrophotometry |

| Industrial Chemistry | Aminophenols, Chloroanilines | Spectrophotometry |

Use in Separation Science for Complex Mixtures

In the realm of separation science, N-(1-Naphthyl)ethylenediamine dihydrochloride is a valuable reagent, particularly in the context of chromatography. It is used for the preparation of staining solutions to visualize the products of enzymatic reactions on thin-layer chromatography (TLC) plates. ottokemi.com A notable application is in the analysis of starch active enzymes, where it helps in the visualization of α-1,4-linked and α-1,6-linked glucose reaction products. sigmaaldrich.com

The compound's ability to react with specific functional groups makes it an effective derivatizing agent. Derivatization is a common strategy in chromatography to enhance the detectability of analytes. By reacting with target molecules to form a colored or fluorescent product, N-(1-Naphthyl)ethylenediamine dihydrochloride facilitates their detection and quantification following separation.

Its role as a coupling agent extends to its use in various chromatographic techniques, enabling the separation and subsequent detection of components from intricate mixtures. scientificlabs.ie The selection of this reagent is often dictated by the need for sensitive detection of specific classes of compounds that would otherwise be challenging to analyze directly.

Table 2: Research Findings on N-(1-Naphthyl)ethylenediamine Dihydrochloride in Separation Science

| Research Focus | Technique | Key Finding |

|---|---|---|

| Visualization of enzyme reaction products | Thin-Layer Chromatography (TLC) | Effective staining agent for glucose products from starch active enzymes. sigmaaldrich.comottokemi.com |

| Quantification of sugars | Thin-Layer Chromatography (TLC) | Enables nanoscale quantification of sugars on TLC plates. scientificlabs.ie |

| General separation and detection | Spectrophotometry-coupled Chromatography | Acts as a coupling agent for the determination of various organic compounds. scbt.comscientificlabs.ie |

Regulatory Science and Policy Implications for Chemical Management

Evolution of Chemical Inventories (EINECS, ELINCS, REACH) and Their Scientific Underpinnings

The regulation of chemicals in the European Union has transitioned through several key legislative frameworks, each built upon evolving scientific principles.

Initially, the European Inventory of Existing Commercial Chemical Substances (EINECS) was established to list all chemical substances that were on the EU market between January 1, 1971, and September 18, 1981. cirs-reach.comsafeopedia.comchemsafetypro.com Einecs 263-444-6 is one of the substances listed in this inventory. setac.org Substances listed in EINECS were considered "phase-in" substances under subsequent regulations. cirs-reach.comsafeopedia.com

The European List of Notified Chemical Substances (ELINCS) was created for substances placed on the market after September 18, 1981. cirs-reach.comchemsafetypro.com This inventory required a notification dossier with information on the substance's properties and risks. researchgate.net

A third list, the No-Longer Polymers (NLP) list , was created for substances that were previously considered polymers but no longer met the revised definition. cirs-reach.comchemradar.com

These inventories formed the basis of the EU's early chemical control systems. However, a significant disparity existed in the data requirements for "existing" substances (in EINECS) versus "new" substances (in ELINCS), with much less information available for the former. researchgate.net

This led to the development of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006, which came into force in 2007. lubrizol.comeuropa.eu REACH fundamentally changed the approach to chemical management by placing the burden of proof on industry to demonstrate the safe use of their substances. europa.eu It applies to all chemical substances manufactured or imported into the EU in quantities of one tonne or more per year. chem-consulting.sirohsguide.com The principle of "no data, no market" is central to REACH, meaning that substances cannot be placed on the market without prior registration with the European Chemicals Agency (ECHA). cefic.org

Key European Chemical Inventories

| Inventory | Description |

| EINECS | European Inventory of Existing Commercial Chemical Substances; for substances on the market between 1971 and 1981. cirs-reach.comsafeopedia.comchemsafetypro.com |

| ELINCS | European List of Notified Chemical Substances; for substances placed on the market after 1981. cirs-reach.comchemsafetypro.com |

| NLP List | No-Longer Polymers List; for substances no longer meeting the definition of a polymer. cirs-reach.comchemradar.com |

| REACH | Registration, Evaluation, Authorisation and Restriction of Chemicals; a comprehensive framework for all chemical substances. europa.eu |

Scientific Basis for Substance Registration and Evaluation Requirements

Under REACH, the registration of a chemical like this compound requires the submission of a technical dossier to ECHA. chem-consulting.si This dossier must contain information on the substance's intrinsic properties, manufacture, uses, and guidance on its safe use. The level of information required is tiered based on the tonnage of the substance manufactured or imported. europa.eueuropa.eu For substances in the 10 to 100 tonnes per year band, for instance, specific physicochemical, toxicological, and ecotoxicological data are required as specified in the REACH annexes. europa.eu

For substances produced or imported in quantities of 10 tonnes or more per year, a Chemical Safety Report (CSR) is also necessary. europa.eu The CSR documents a chemical safety assessment, which includes hazard assessment and the identification of conditions under which risks are controlled. europa.eu

The evaluation process under REACH is twofold: dossier evaluation and substance evaluation. europa.eu Dossier evaluation, conducted by ECHA, checks the compliance of registration dossiers. europa.eu Substance evaluation, carried out by EU Member States, investigates substances where there is a reason to suspect a risk to human health or the environment. europa.eu This entire process is underpinned by the principle that industry is responsible for generating the scientific data needed to assess and manage the risks of their chemicals. europa.eu

Role of Scientific Data in Regulatory Decision-Making Processes

Scientific data is the cornerstone of regulatory decision-making under REACH and other modern chemical management frameworks. acs.org Robust and reproducible scientific evidence is essential for hazard identification, dose-response assessment, and exposure assessment, which are the key components of a chemical risk assessment. acs.org

The data submitted in registration dossiers, including study summaries and, in some cases, full study reports, are scrutinized by regulatory authorities to make informed decisions. europa.eu This data informs decisions on the need for further information, the classification and labeling of substances, and the implementation of risk management measures, such as restrictions or authorisations for substances of very high concern (SVHCs). nih.gov

Transparency in the data and the decision-making process is crucial for public trust. researchgate.netnih.gov ECHA is responsible for making a significant amount of the submitted data publicly available through its online database, allowing for scrutiny by the public and independent researchers. clientearth.org The quality and reliability of the scientific data are paramount, and there are provisions for data sharing among registrants of the same substance to avoid unnecessary testing, particularly on vertebrate animals. europa.euakkim.com.tr

Research on Global Harmonization of Chemical Classification Systems (GHS)

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is a United Nations initiative to create a single, worldwide standard for classifying and communicating the hazards of chemicals. icta-chem.orgwikipedia.org The goal is to ensure that information on chemical hazards is consistent and understandable across the globe, thereby enhancing the protection of human health and the environment, and facilitating international trade. elchemy.comacs.org

The EU has implemented the GHS through the Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008. europa.eu This regulation aligns EU law with the GHS, ensuring that the same hazards are described and labeled in the same way throughout the EU. europa.eu

Challenges and Opportunities in International Regulatory Alignment

While the GHS provides a framework for harmonization, its implementation is not globally uniform. icta-chem.orgmdpi.com The GHS is a non-binding recommendation, and countries can choose which parts of the system to adopt, leading to a "building-block" approach. mdpi.comreach24h.com This flexibility can result in variations in classification and labeling for the same chemical in different countries, which can create confusion and trade barriers. unitar.org

One of the primary challenges is the varying pace of GHS adoption and the revision level implemented by different countries. icta-chem.org As of recent assessments, many UN member states have yet to implement the GHS. icta-chem.org Furthermore, even among countries that have adopted it, there can be differences in the specific hazard classes and categories that are included in their national regulations. mdpi.com

Despite these challenges, the GHS presents significant opportunities. For multinational companies, a harmonized system simplifies compliance and reduces the costs associated with creating different labels and safety data sheets for different markets. icta-chem.org It also enhances safety for workers and consumers by providing clear and consistent hazard information. icta-chem.orgelchemy.com Efforts are ongoing to promote greater convergence in GHS implementation to maximize these benefits. apec.org

Impact on Cross-Border Chemical Research and Development

A globally harmonized system for chemical classification has a positive impact on cross-border research and development. Standardized hazard communication facilitates the international exchange of scientific information and materials. Researchers in different countries can more easily understand the hazards of the chemicals they are working with, leading to improved safety in laboratories worldwide.

Furthermore, a predictable and consistent regulatory environment can encourage investment in R&D. When companies can anticipate the regulatory requirements for their products in multiple markets, it reduces uncertainty and streamlines the process of bringing new chemical innovations to the global market. The GHS, by providing a common language for chemical hazards, contributes to a more stable and predictable international regulatory landscape.

Advancements in Chemical Risk Assessment Methodologies within Regulatory Frameworks

The field of chemical risk assessment is continuously evolving, with a strong push towards more efficient and ethically sound methodologies. A key development is the increasing use of New Approach Methodologies (NAMs) . setac.orgabtglobal.com NAMs encompass a range of techniques, including in vitro (test-tube) and in silico (computer-based) methods, that can provide information on chemical hazards and risks while reducing or replacing the need for animal testing. setac.orgtoxminds.com

These methodologies include high-throughput screening (HTS), which allows for the rapid testing of thousands of chemicals, and computational toxicology models that can predict a substance's properties and effects based on its chemical structure. setac.orgnih.gov Physiologically based pharmacokinetic (PBPK) modeling is another advanced tool that uses mathematical models to simulate the absorption, distribution, metabolism, and excretion of chemicals in the body. abtglobal.com

Regulatory bodies are increasingly incorporating NAMs into their risk assessment frameworks. food.gov.ukcanada.ca These new approaches are seen as a way to accelerate the pace of chemical risk assessment, improve its relevance to human health, and address the ethical concerns associated with animal testing. canada.caecetoc.org The development of integrated approaches to testing and assessment (IATAs) aims to combine data from various sources, including traditional testing and NAMs, to make more informed regulatory decisions. toxminds.com

The "One Health" approach is also gaining traction, which recognizes the interconnectedness of human, animal, and environmental health. cefic-lri.org This holistic perspective encourages integrated risk assessments that consider the broader impacts of chemicals. cefic-lri.org

The ultimate goal of these advancements is to create a more predictive, efficient, and reliable system for chemical risk assessment that can keep pace with the development of new chemicals and our understanding of their potential effects. food.gov.ukoup.com

Research on Exposure Assessment Models and Scenarios for Azo Dyes

Exposure assessment for azo dyes is a complex process due to their widespread use in various consumer products, including textiles, leather, and paper. Research in this area focuses on developing models to estimate human and environmental exposure under different scenarios.

Human Exposure Scenarios:

Dermal Contact: This is a primary exposure route, especially from textiles. Models consider factors like dye concentration in the fabric, transfer rate to skin, duration of contact, and skin condition.

Oral Ingestion: While less common for the general population, it can occur through the ingestion of contaminated food or water, or mouthing of textiles by children.

Inhalation: Exposure via inhalation is primarily an occupational hazard in manufacturing and processing facilities.

Environmental Exposure Scenarios:

Wastewater Discharge: The manufacturing and dyeing processes are significant sources of azo dyes in industrial effluents. Models are used to predict the concentration and fate of these dyes in aquatic environments.

Sludge Application: Azo dyes can accumulate in sewage sludge, which may be used as fertilizer, leading to soil contamination.

Researchers utilize various models, from simple screening-level models to more complex, higher-tier models that incorporate detailed environmental fate and transport parameters. The goal is to provide reliable estimates of exposure levels to inform risk assessments and regulatory decisions.

Promotion of Alternative Testing Methods (e.g., In Silico, In Vitro) in Regulatory Science for Azo Dyes

There is a significant push in regulatory science to move away from traditional animal testing towards alternative methods for assessing the toxicity of chemicals, including azo dyes. This shift is driven by ethical considerations, cost-effectiveness, and the potential for higher throughput screening.

In Silico Methods:

Quantitative Structure-Activity Relationship (QSAR) Models: These computational models predict the toxicity of a chemical based on its molecular structure. For azo dyes, QSARs are being developed to predict endpoints like mutagenicity, carcinogenicity, and skin sensitization. These models work by identifying structural features (or "alerts") that are associated with a particular toxic effect.

Molecular Docking: This technique is used to simulate the interaction of a chemical with biological macromolecules, such as DNA or proteins. For azo dyes, docking studies can help to understand their potential to cause genotoxicity by binding to DNA.

In Vitro Methods:

Ames Test (Bacterial Reverse Mutation Assay): This is a widely used in vitro test to assess the mutagenic potential of chemicals. Many azo dyes require metabolic activation to become mutagenic, which can be incorporated into the test system.

Cell-Based Assays: Various cell lines, such as the human adrenocortical H295R cell line, are used to investigate specific toxicological endpoints like cytotoxicity, oxidative stress, and endocrine disruption.

Reconstructed Human Epidermis (RhE) Models: These three-dimensional tissue models are used to assess skin irritation and corrosion potential, providing an alternative to animal testing for dermal toxicity.

The data generated from these alternative methods are increasingly being used in regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union to fill data gaps and support chemical safety assessments.

Table of Alternative Testing Methods for Azo Dyes

| Method Type | Specific Method | Toxicological Endpoint Assessed |

| In Silico | QSAR Models | Mutagenicity, Carcinogenicity, Skin Sensitization |

| Molecular Docking | DNA Binding, Genotoxicity | |

| In Vitro | Ames Test | Mutagenicity |

| H295R Cell Assay | Cytotoxicity, Oxidative Stress, Endocrine Disruption | |

| RhE Models | Skin Irritation/Corrosion |

Regulatory Implications and Future Directions: The development and validation of alternative testing methods are crucial for the efficient and ethical regulation of azo dyes. Regulatory bodies are actively promoting the use of these methods to reduce reliance on animal testing. The integration of data from multiple alternative methods, through approaches like Integrated Approaches to Testing and Assessment (IATA), is a key area of development. This allows for a more comprehensive and robust assessment of chemical hazards. As these methods become more sophisticated and validated, they are expected to play an increasingly central role in the chemical management of azo dyes.

Q & A

How can researchers systematically formulate a research question for studying Einecs 263-444-6?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question . For example:

- Define the population (e.g., specific biological systems or chemical interactions involving this compound).

- Identify the intervention/indicator (e.g., concentration ranges, reaction conditions).

- Specify outcomes (e.g., catalytic efficiency, toxicity thresholds).

- Ensure feasibility by assessing data accessibility and analytical tools .

Q. What strategies ensure data reliability and validity in experimental studies on this compound?

- Methodological Answer :

- Replication : Design experiments with sufficient replicates to account for variability .

- Calibration : Standardize instruments (e.g., HPLC, mass spectrometry) using reference materials.

- Blinding : Implement double-blind protocols to minimize observer bias in subjective analyses .

- Data Triangulation : Cross-validate results using multiple techniques (e.g., spectroscopic and chromatographic methods) .

Q. How to identify gaps in existing literature on this compound?

- Methodological Answer :

- Conduct a systematic review using databases like PubMed, Scopus, and Web of Science with keywords: "this compound," "chemical properties," "biological activity."

- Apply PRISMA guidelines to screen and categorize studies .

- Map contradictions (e.g., conflicting toxicity reports) using a comparative matrix .

Advanced Research Questions

Q. How to resolve contradictions in experimental data related to this compound’s mechanistic pathways?

- Methodological Answer :

- Perform meta-analysis to quantify effect sizes across studies, adjusting for heterogeneity .

- Use Bayesian statistics to assess the probability of competing hypotheses (e.g., alternative reaction mechanisms) .

- Validate hypotheses via knockout experiments (e.g., gene silencing in metabolic studies) or computational modeling (e.g., DFT simulations) .

Q. What methodologies enable integration of multi-omics data (proteomic, metabolomic) with traditional assays for this compound?

- Methodological Answer :

- Data Fusion : Apply machine learning (e.g., PCA, PLS-DA) to identify cross-omics biomarkers .

- Pathway Enrichment Analysis : Use tools like KEGG or Reactome to map interactions between this compound and biological networks .

- Temporal Profiling : Conduct time-series experiments to capture dynamic responses, paired with mixed-effects models .

Q. How to design a longitudinal study assessing chronic exposure effects of this compound?

- Methodological Answer :

- Cohort Design : Define exposure gradients (e.g., low, medium, high doses) and control groups .

- Endpoint Selection : Include biomarkers of chronic toxicity (e.g., oxidative stress markers, histopathological changes).

- Ethical Compliance : Follow CC-BY-SA 3.0 guidelines for animal/human studies and obtain IRB approval .

Data Analysis & Reporting

Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound?

- Methodological Answer :

- Fit data to Hill equation or logistic models to estimate EC50/IC50 values .

- Apply ANCOVA to adjust for covariates (e.g., temperature, pH).

- Report confidence intervals and p-values with Bonferroni correction for multiple comparisons .

Q. How to ensure reproducibility in computational studies of this compound’s molecular interactions?

- Methodological Answer :

- Share code and datasets via GitHub or Zenodo with DOI assignments .

- Document force fields and software parameters (e.g., AMBER, GROMACS settings) .

- Validate docking results with experimental binding assays (e.g., SPR, ITC) .

Ethical & Methodological Compliance

Q. What are common pitfalls in synthesizing this compound derivatives, and how to mitigate them?

- Methodological Answer :

Q. How to align research on this compound with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.